
Disodium 2-thiobarbiturate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-thiobarbiturate is a chemical compound derived from thiobarbituric acid. It is known for its unique properties and applications in various scientific fields. The compound is characterized by the presence of sulfur in its structure, which distinguishes it from other barbiturates. It has been extensively studied for its biological and coordinating properties, making it a valuable compound in medical science, pharmaceutical industry, and chemical technology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of disodium 2-thiobarbiturate typically involves the reaction of thiobarbituric acid with sodium hydroxide. The process can be summarized as follows:
- Thiobarbituric acid is dissolved in water.
- Sodium hydroxide is added to the solution to neutralize the acid, forming this compound.
- The reaction mixture is then heated to ensure complete reaction and formation of the disodium salt .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale dissolution of thiobarbituric acid in water.
- Addition of sodium hydroxide in controlled amounts.
- Heating the mixture in industrial reactors to ensure complete conversion.
- Purification of the final product through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Disodium 2-thiobarbiturate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrogen atoms in the thiobarbiturate ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents or alkylating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or alkylated thiobarbiturates.
Aplicaciones Científicas De Investigación
Disodium 2-thiobarbiturate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.
Biology: The compound is employed in studies related to oxidative stress and lipid peroxidation.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of disodium 2-thiobarbiturate involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Disodium 2-thiobarbiturate can be compared with other similar compounds, such as:
Thiobarbituric Acid: The parent compound, which lacks the disodium salt form.
1,3-Diethyl-2-thiobarbituric Acid: A derivative with ethyl groups at positions 1 and 3, exhibiting different chemical properties.
1,3-Dibutyl-2-thiobarbituric Acid: Another derivative with butyl groups, used in different applications.
Uniqueness: this compound is unique due to its disodium salt form, which enhances its solubility and reactivity compared to other thiobarbiturates. This makes it particularly useful in aqueous solutions and various industrial applications .
Propiedades
Fórmula molecular |
C4H4N2Na2O2S |
|---|---|
Peso molecular |
190.13 g/mol |
InChI |
InChI=1S/C4H4N2O2S.2Na/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);; |
Clave InChI |
RGDUXFHSCWTYET-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=S)NC1=O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795099.png)



![2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14795130.png)

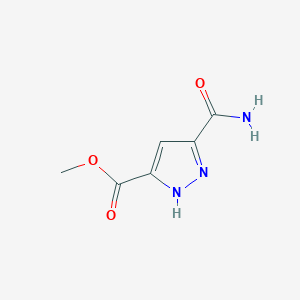
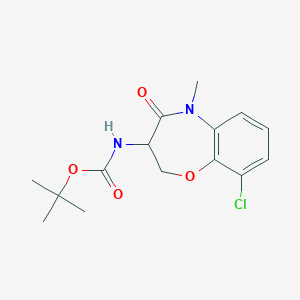
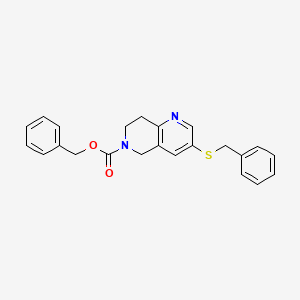
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
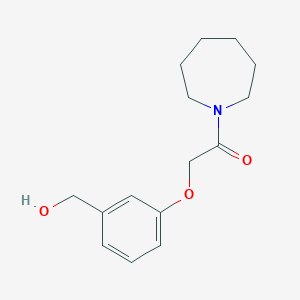
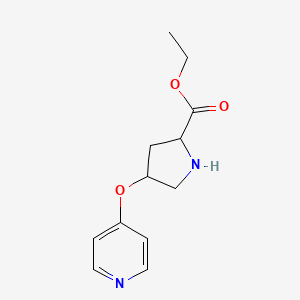
![(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B14795184.png)
